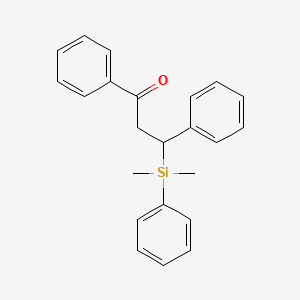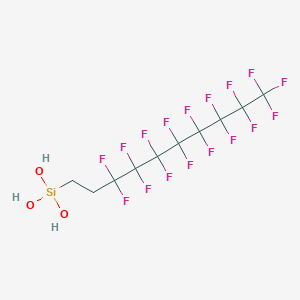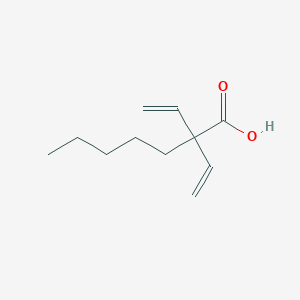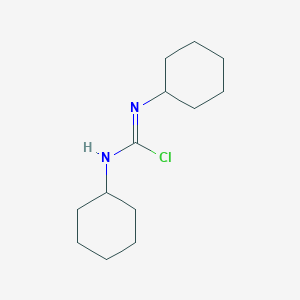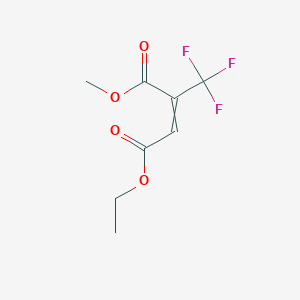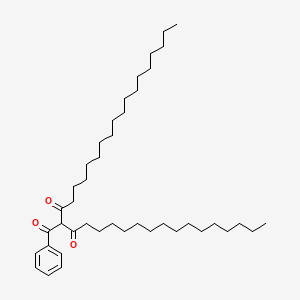
17-Benzoylpentatriacontane-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Benzoylpentatriacontane-16,18-dione is a β-diketone compound with a long carbon chain and two ketone groups at positions 16 and 18. This compound is part of a broader class of β-diketones, which are known for their significant biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Benzoylpentatriacontane-16,18-dione typically involves the Claisen condensation reaction, which is a well-known method for forming β-diketones . This reaction involves the condensation of esters with ketones in the presence of a strong base, such as sodium ethoxide. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Benzoylpentatriacontane-16,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or diketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
17-Benzoylpentatriacontane-16,18-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Wirkmechanismus
The mechanism of action of 17-Benzoylpentatriacontane-16,18-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to chelate metal ions, which can inhibit metal-catalyzed oxidative processes. Additionally, its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Dibenzoylmethane (DBM): Another β-diketone with similar antioxidant properties.
n-Tritriacontane-16,18-dione: A structurally similar compound with two ketone groups at positions 16 and 18.
Uniqueness: 17-Benzoylpentatriacontane-16,18-dione stands out due to its long carbon chain, which imparts unique physical and chemical properties. This extended structure enhances its hydrophobicity and stability, making it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
112900-72-8 |
|---|---|
Molekularformel |
C42H72O3 |
Molekulargewicht |
625.0 g/mol |
IUPAC-Name |
17-benzoylpentatriacontane-16,18-dione |
InChI |
InChI=1S/C42H72O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-40(44)41(42(45)38-34-30-29-31-35-38)39(43)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h29-31,34-35,41H,3-28,32-33,36-37H2,1-2H3 |
InChI-Schlüssel |
KSZFLLGQGVLTCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



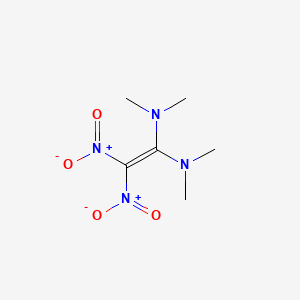
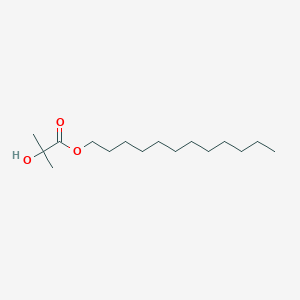
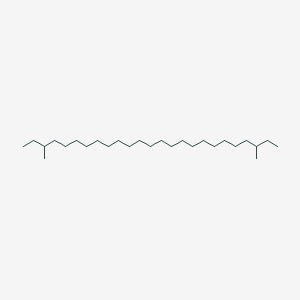
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

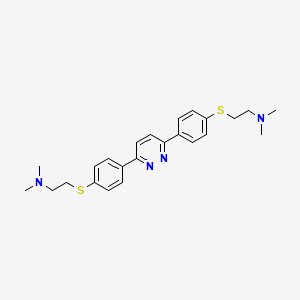
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
